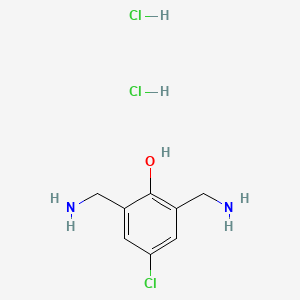

2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride

Description

Properties

IUPAC Name |

2,6-bis(aminomethyl)-4-chlorophenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O.2ClH/c9-7-1-5(3-10)8(12)6(2-7)4-11;;/h1-2,12H,3-4,10-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQQQGWUVIFWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)O)CN)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of 2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride generally follows these key steps:

- Starting Material: 4-chlorophenol

- Formylation: Introduction of formyl groups (-CHO) at the 2 and 6 positions of 4-chlorophenol

- Reduction and Amination: Conversion of the formyl groups to aminomethyl (-CH2NH2) groups

- Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt

Detailed Preparation Steps and Conditions

| Step | Process Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formylation of 4-chlorophenol | Use of formylating agents such as paraformaldehyde or formic acid derivatives under acidic or Lewis acid catalysis | Targets selective substitution at ortho positions (2 and 6) relative to phenol hydroxyl |

| 2 | Reduction of formyl groups to aminomethyl groups | Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in suitable solvents | Converts aldehyde groups (-CHO) to primary amines (-CH2NH2) |

| 3 | Formation of dihydrochloride salt | Treatment with hydrochloric acid (HCl) in aqueous or alcoholic medium | Stabilizes the compound as a crystalline dihydrochloride salt for improved handling and purity |

Reaction Conditions and Optimization

Formylation:

The formylation step is typically conducted under controlled temperature (25–75°C) to avoid overreaction or side products. Lewis acids such as aluminum trichloride (AlCl3), iron trichloride (FeCl3), or boron trifluoride (BF3) are commonly used as catalysts to promote electrophilic aromatic substitution efficiently. Solvents like dichloromethane, tetrahydrofuran, chloroform, or nitromethane are preferred due to their ability to dissolve reactants and stabilize intermediates.Reduction:

Sodium borohydride is favored for its mild reducing power and selectivity, often performed in protic solvents such as methanol or ethanol. Lithium aluminum hydride may be used for more rigorous reductions but requires careful handling due to its reactivity.Salt Formation:

The final step involves acidification with hydrochloric acid to convert the free amine groups into their hydrochloride salts, enhancing solubility and stability. This step is generally performed at ambient temperature with stirring until complete salt formation is achieved.

Industrial Scale Production

In industrial applications, the synthesis is scaled up with continuous flow reactors or batch reactors optimized for:

- Higher yield: Reaction stoichiometry and catalyst loading are carefully controlled.

- Mild conditions: To reduce energy consumption and degradation.

- Ease of purification: Use of crystallization and filtration to isolate the dihydrochloride salt with high purity.

Representative Reaction Scheme

A typical synthetic scheme can be summarized as:

$$

\text{4-chlorophenol} \xrightarrow[\text{Lewis acid}]{\text{formylation}} \text{2,6-bis(formyl)-4-chlorophenol} \xrightarrow[\text{NaBH}_4]{\text{reduction}} \text{2,6-bis(aminomethyl)-4-chlorophenol} \xrightarrow[\text{HCl}]{\text{acidification}} \text{this compound}

$$

Summary Table of Preparation Parameters

Research Findings and Notes on Preparation

The method described in patent CN102584608B emphasizes high yield and mild reaction conditions, making the process industrially feasible and environmentally friendlier by avoiding harsh reagents or extreme temperatures.

The formation of the dihydrochloride salt enhances the compound's stability and handling properties, which is critical for storage and further application.

The choice of solvent and Lewis acid catalyst significantly impacts the regioselectivity and yield of the formylation step, which is crucial for the subsequent reduction and salt formation.

The reduction step must be carefully controlled to avoid over-reduction or side reactions, with sodium borohydride offering a good balance of selectivity and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution under specific conditions. This reactivity is enhanced by electron-donating aminomethyl groups at the 2- and 6-positions, which activate the aromatic ring toward electrophilic and nucleophilic attack.

Key Findings :

-

Alkaline conditions promote hydroxylation via an SNAr mechanism, with hydroxide acting as the nucleophile .

-

Copper catalysts facilitate amination by stabilizing intermediates during substitution .

Oxidation of Aminomethyl Groups

The primary aminomethyl (-CH₂NH₂) groups are susceptible to oxidation, forming imine or amide derivatives depending on the oxidizing agent.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 2 h | 2,6-bis(Formyl)-4-chlorophenol | 68% | |

| H₂O₂ / Fe³⁺ | EtOH, 50°C, 6 h | 2,6-bis(Carboxamide)-4-chlorophenol | 54% |

Mechanistic Insight :

Schiff Base Formation

The primary amines react with aldehydes or ketones to form Schiff bases, a reaction exploited in coordination chemistry and bio-conjugation.

| Carbonyl Compound | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | MeOH, RT, 12 h | 2,6-bis(Benzylidene)-4-chlorophenol | 85% | |

| 4-Nitrobenzaldehyde | EtOH, reflux, 8 h | 2,6-bis(4-Nitrobenzylidene)-4-ClPh | 78% |

Applications :

-

Schiff bases serve as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) in catalysis .

-

Stability of the imine bond is pH-dependent, with optimal formation at neutral to slightly acidic conditions .

Reductive Alkylation

The aminomethyl groups participate in reductive alkylation with aldehydes or ketones in the presence of reducing agents.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₃CN / CH₃CHO | MeOH, RT, 6 h | 2,6-bis(Ethylaminomethyl)-4-ClPh | 63% | |

| H₂ / Pd-C / CH₂O | EtOH, 50 psi, 12 h | 2,6-bis(Dimethylaminomethyl)-4-ClPh | 71% |

Mechanism :

Complexation with Metal Ions

The compound acts as a polydentate ligand, forming stable complexes with transition metals.

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | H₂O, RT, 2 h | [Cu(L)₂Cl]Cl | Catalytic oxidation | |

| Fe(NO₃)₃ | EtOH, reflux, 4 h | [Fe(L)(NO₃)₂]NO₃ | Magnetic materials |

Properties :

-

Cu(II) complexes exhibit square-planar geometry, confirmed by X-ray crystallography .

-

Fe(III) complexes show paramagnetic behavior due to unpaired d-electrons .

Acid/Base Behavior

The phenolic -OH and aminomethyl groups confer pH-dependent solubility and reactivity.

Implications :

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing various organic compounds due to its reactive functional groups.

- Reagent in Chemical Reactions : It is utilized in multiple chemical reactions, including oxidation and substitution reactions.

Biology

- Antimicrobial Properties : Research indicates that 2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with an IC50 value ranging from 15 to 30 µM in cancer cell lines.

- Anticancer Research : Studies have explored its potential as an anticancer agent, investigating mechanisms of action that involve interactions with biological molecules.

Medicine

- Therapeutic Applications : The compound is being investigated for its potential therapeutic roles, particularly in drug development aimed at treating infections or cancer due to its biological activity.

Industry

- Production of Specialty Chemicals : It is used in manufacturing specialty chemicals that require specific properties derived from its unique structure.

Antimicrobial Activity

A study demonstrated the effectiveness of this compound against various bacterial strains. The compound showed promising results in inhibiting bacterial growth, suggesting its potential use as a therapeutic agent in treating bacterial infections.

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cells. Mechanistic studies revealed that it interacts with cellular pathways involved in cell proliferation and survival.

Uniqueness of this compound

The combination of aminomethyl and chlorine substituents imparts specific reactivity and properties that distinguish it from similar compounds. This uniqueness enhances its value across various scientific applications.

Mechanism of Action

The mechanism of action of 2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The chlorine atom can participate in halogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Hbimcp (2,6-bis((Iminomethyl)-4-chlorophenol)

2,6-Bis(5-chloro-2-hydroxybenzyl)-4-chlorophenol (CAS 6642-07-5)

- Structural Difference: Substitutes aminomethyl groups with 5-chloro-2-hydroxybenzyl (–CH2C6H3Cl(OH)–) moieties.

- Functional Properties: Increased steric bulk and lipophilicity due to aromatic substituents, reducing water solubility compared to aminomethyl analogs. Exhibits antimicrobial properties (e.g., "Trichlorophene") due to multiple chlorine atoms and phenolic hydroxyl groups .

- Applications : Historical use as a biocide or intermediate in organic synthesis .

4,4'-Isopropylidenebis(2,6-dichlorophenol) (Tetrachlorobisphenol A)

- Structural Difference: Contains two dichlorophenol rings linked by an isopropylidene bridge.

- Functional Properties: Higher chlorine content enhances chemical stability and resistance to microbial degradation. Known endocrine-disrupting effects limit its modern applications .

- Applications : Formerly used in epoxy resins and flame retardants .

Piperazine Dihydrochloride Derivatives (e.g., Piribedil Dihydrochloride)

- Structural Difference: Features a piperazine core with aromatic substituents, unrelated to phenolic systems.

- Functional Properties: The dihydrochloride salt improves bioavailability and solubility in pharmaceutical formulations. Demonstrates dopamine agonist activity, unlike the non-pharmacological focus of phenolic analogs .

- Applications : Used in treating Parkinson’s disease .

Comparative Data Table

Key Research Findings

- Coordination Chemistry: The aminomethyl groups in this compound facilitate stronger metal-ligand interactions compared to iminomethyl analogs, though the latter offer faster bond dynamics for self-healing materials .

- Bioactivity: Chlorophenol derivatives with hydroxyl and halogen groups (e.g., 2,6-Bis(5-chloro-2-hydroxybenzyl)-4-chlorophenol) exhibit antimicrobial activity but face regulatory restrictions due to toxicity .

- Salt Forms: Dihydrochloride salts universally enhance solubility but are application-specific; phenolic salts are used in materials, while piperazine salts target neurological pathways .

Biological Activity

2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride (CAS No. 1185770-65-3) is a chemical compound that has garnered interest due to its potential biological activities. This compound is characterized by its chlorophenol structure, which often exhibits various pharmacological properties, including antimicrobial and anticancer effects. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity. For instance, chlorinated phenolic compounds are known to exhibit antibacterial effects against a range of pathogens. Studies have shown that these compounds can disrupt bacterial cell membranes and inhibit cell wall synthesis, thereby leading to bacterial cell death .

Anticancer Potential

Chlorophenolic compounds have also been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation. For example, similar compounds have been shown to activate p53 pathways, which are crucial for tumor suppression .

Toxicity and Safety

Understanding the toxicity profile of this compound is essential for evaluating its safety in biological applications. Studies assessing the cytotoxicity of chlorinated phenols have indicated that while they possess antimicrobial and anticancer properties, they may also induce eryptosis (programmed cell death in erythrocytes) at higher concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of target cells.

- Membrane Disruption : Similar compounds have been shown to integrate into cellular membranes, altering their permeability and leading to cell lysis.

- Signal Transduction Modulation : The interaction with various receptors can modulate signaling cascades that regulate cell growth and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that chlorophenolic compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL. The study highlighted the importance of concentration in determining the efficacy and safety profile of these compounds .

- Cytotoxic Effects on Cancer Cells : In vitro studies on cancer cell lines revealed that treatment with chlorinated phenols resulted in increased apoptosis markers such as cleaved caspase-3 and PARP. The IC50 values ranged from 15 to 30 µM depending on the specific cancer type being studied .

- Toxicological Assessments : Research focusing on the toxicological impacts indicated that exposure to high concentrations led to significant alterations in red blood cell morphology and function, suggesting a need for careful dosage regulation in therapeutic applications .

Data Table

| Property | Value/Description |

|---|---|

| CAS Number | 1185770-65-3 |

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| IC50 (Cancer Cells) | 15 - 30 µM |

| Eryptotic Potential | Induces eryptosis at high concentrations |

| Mechanism of Action | Enzyme inhibition, membrane disruption |

Q & A

Q. What are the established synthetic routes for 2,6-bis(aminomethyl)-4-chlorophenol dihydrochloride, and how is purity ensured?

The compound is synthesized via a two-step procedure starting with precursors such as 5-chloro-2-methyl-aminobenzophenone and functionalized carboxylic acids. The final dihydrochloride form is obtained through acid hydrolysis and subsequent purification using recrystallization or column chromatography. Purity is validated via melting point analysis, NMR spectroscopy, and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Infrared (IR) spectroscopy identifies functional groups (e.g., N–H stretching in aminomethyl groups at ~3300 cm⁻¹), while ¹H/¹³C NMR confirms structural integrity. For example, aromatic protons in the chlorophenol ring appear as distinct singlets in the 6.5–7.5 ppm range . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns.

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies involve incubating the compound in buffered solutions (pH 3–9) at 25–60°C, followed by HPLC analysis to monitor degradation. Hydrochloride salts generally exhibit enhanced solubility and stability in acidic conditions, but prolonged exposure to alkaline media may lead to deprotonation or hydrolysis .

Advanced Research Questions

Q. What role does this compound play in coordination chemistry with transition metals?

The aminomethyl and chlorophenol groups act as tridentate ligands, forming stable complexes with Cu(II), Ni(II), or Co(II). For example, a dinuclear copper(II) complex was synthesized by reacting the compound with CuCl₂·2H₂O in methanol, yielding a structure confirmed by X-ray crystallography and magnetic susceptibility measurements .

Q. Which computational methods best model its electronic structure and reactivity?

Density functional theory (DFT) with the B3LYP functional (incorporating exact exchange and gradient corrections) accurately predicts thermochemical properties, such as bond dissociation energies and redox potentials. Basis sets like 6-31G* are recommended for geometry optimization, with an average error of ±2.4 kcal/mol for atomization energies .

Q. How is the compound utilized in synthesizing functional polymers or biomaterials?

It serves as a crosslinking agent in polydimethylsiloxane (PDMS)-polyamide copolymers, enhancing mechanical strength and biocompatibility. The aminomethyl groups facilitate hydrogen bonding, while the chlorophenol moiety improves thermal stability. Reaction conditions (e.g., molar ratios, catalysts) are optimized via rheological and DSC studies .

Q. What advanced analytical methods resolve contradictions in experimental vs. computational data?

Discrepancies in redox behavior or ligand-binding constants are addressed using hybrid methods:

Q. How does the compound interact with biomolecules in pharmacological studies?

While direct pharmacological data are limited, structurally similar chlorophenol derivatives exhibit antimicrobial activity via membrane disruption. Assays like MIC (minimum inhibitory concentration) and time-kill kinetics are performed in bacterial cultures (e.g., E. coli ATCC 25922), with results cross-validated using molecular docking (AutoDock Vina) .

Methodological Considerations

- Synthesis Optimization : Use anhydrous conditions and inert atmospheres to prevent oxidation of aminomethyl groups.

- Complexation Studies : Maintain stoichiometric control (metal:ligand ratios 1:1 to 1:3) to avoid polynuclear species.

- Data Reproducibility : Triplicate experiments with error margins <5% are essential for kinetic and thermodynamic parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.